Lumefantrine Impurity A
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Overview
Description
1-(RS)-2-(Dibutylamino)-2-[2,7-dichloro-9-(4-chlorobenxylidene)]-9H-fluoren-4-yl]ethanol - E/Z mixture is a complex organic compound that belongs to the class of fluorenes. These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(RS)-2-(Dibutylamino)-2-[2,7-dichloro-9-(4-chlorobenxylidene)]-9H-fluoren-4-yl]ethanol typically involves multiple steps, including the formation of the fluorenyl core, chlorination, and subsequent functionalization with dibutylamino and chlorobenxylidene groups. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(RS)-2-(Dibutylamino)-2-[2,7-dichloro-9-(4-chlorobenxylidene)]-9H-fluoren-4-yl]ethanol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction could produce fluorenyl alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it could be investigated for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicine, the compound might be explored for its pharmacological properties, including potential therapeutic applications.
Industry
In industry, it could be utilized in the development of advanced materials, such as polymers or electronic devices.
Mechanism of Action
The mechanism of action of 1-(RS)-2-(Dibutylamino)-2-[2,7-dichloro-9-(4-chlorobenxylidene)]-9H-fluoren-4-yl]ethanol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorenes with different substituents, such as:
- 2,7-Dichlorofluorene
- 9-Benzylidene-9H-fluorene
- 2-(Dibutylamino)fluorene
Uniqueness
The uniqueness of 1-(RS)-2-(Dibutylamino)-2-[2,7-dichloro-9-(4-chlorobenxylidene)]-9H-fluoren-4-yl]ethanol lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other fluorenes.
Properties
Molecular Formula |
C30H32Cl3NO |
---|---|
Molecular Weight |
528.9 g/mol |
IUPAC Name |
2-(dibutylamino)-2-[(9E)-2,7-dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]ethanol |
InChI |
InChI=1S/C30H32Cl3NO/c1-3-5-13-34(14-6-4-2)29(19-35)28-18-23(33)17-27-25(15-20-7-9-21(31)10-8-20)26-16-22(32)11-12-24(26)30(27)28/h7-12,15-18,29,35H,3-6,13-14,19H2,1-2H3/b25-15+ |
InChI Key |
AGQOFEQBDUCCRH-MFKUBSTISA-N |
Isomeric SMILES |
CCCCN(CCCC)C(CO)C1=CC(=CC\2=C1C3=C(/C2=C\C4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl |
Canonical SMILES |
CCCCN(CCCC)C(CO)C1=CC(=CC2=C1C3=C(C2=CC4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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